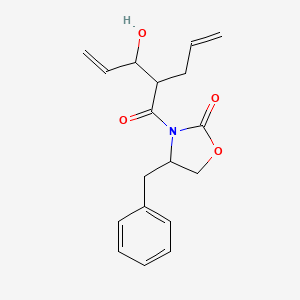
4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one is a complex organic compound with significant potential in biological applications due to its unique structural features. This compound, characterized by a molecular formula of C18H21NO4 and a molecular weight of 315.4 g/mol, contains functional groups that contribute to its diverse biological activities. The oxazolidinone structure is particularly interesting for pharmacological research, as it can interact with various biological targets.
The biological activity of this compound has been explored in various contexts, including:
- Enzyme Modulation : The compound may influence enzyme activities, potentially acting as an inhibitor or activator in metabolic pathways.
- Receptor Interaction : It could interact with specific receptor sites, altering cellular responses and signaling pathways.
Further research is needed to fully elucidate the mechanisms through which this compound exerts its effects on biological systems.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | C15H17NO3 | Lacks hydroxy group; simpler structure |
| (S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one | C13H13NO3 | Different stereochemistry; fewer substituents |
| (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one | C14H15NO3 | Contains butenoyl instead of propanoyl group |
The presence of the hydroxy group and specific alkenes in this compound enhances its biological interactions compared to its counterparts.
Antimicrobial Activity
Research has indicated that oxazolidinones possess antimicrobial properties. For instance, derivatives similar to 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidinone have shown effectiveness against various bacterial strains. A study demonstrated that certain oxazolidinone derivatives inhibited the growth of resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Antitumor Properties
Another area of interest is the potential antitumor activity of this compound. Preliminary studies have indicated that oxazolidinone derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to 4-Benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidinone have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise as candidates for further development in cancer therapy .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-benzyl-3-(3-hydroxy-2-prop-2-enylpent-4-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H21NO4/c1-3-8-15(16(20)4-2)17(21)19-14(12-23-18(19)22)11-13-9-6-5-7-10-13/h3-7,9-10,14-16,20H,1-2,8,11-12H2 |
InChI Key |
RGXROBWGGVLRHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(C=C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















